6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]imidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-6-9-4-5-11-16-10(12(18)19)8-17(11)7-9/h4-5,7-8H,6H2,1-3H3,(H,15,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHMCPQUEKHOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN2C=C(N=C2C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038916-43-6 | |
| Record name | 6-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through various methods, including cyclization reactions involving pyridine derivatives and suitable electrophiles.
Introduction of the Boc-protected amine: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Functionalization of the carboxylic acid group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents such as thionyl chloride (SOCl2) and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes .
Scientific Research Applications
6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing drugs targeting various diseases, including tuberculosis.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: Its structural properties make it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protecting group facilitates selective reactions by protecting the amine functionality, which can be deprotected under acidic conditions to reveal the active amine . This allows the compound to participate in various biochemical pathways and exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous imidazo[1,2-a]pyridine derivatives, focusing on substituent variations, synthetic strategies, and pharmacological profiles.
Structural and Functional Group Comparisons
Pharmacological and ADME Profiles
Key Research Findings and Trends
Position 6 Modifications: Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility. Bulky substituents (e.g., 1-cyanocyclopropyl) improve target selectivity by restricting conformational flexibility .
Position 2 Functionalization :
- Carboxylic acids are versatile intermediates for amide/ester formation, while pre-formed carboxamides streamline lead optimization .
Boc Group Utility :
- The Boc group in the target compound simplifies purification and enables controlled deprotection for late-stage diversification .
Emerging Applications :
- Imidazo[1,2-a]pyridine cores are increasingly used in kinase inhibitors (e.g., PI3Kα) and antimicrobial agents due to their planar aromatic structure .
Biological Activity
6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a compound that belongs to the imidazo[1,2-a]pyridine class, known for its diverse applications in medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant in organic synthesis for protecting amines during chemical reactions. Its potential biological activities are being explored in various research contexts, particularly in drug development and disease treatment.
- Molecular Formula : C14H17N3O4
- Molecular Weight : 291.31 g/mol
- CAS Number : 1038916-43-6
- IUPAC Name : 6-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The Boc-protecting group allows for selective reactions by safeguarding the amine functionality, which can be deprotected under acidic conditions to reveal the active amine. This mechanism is crucial for its potential applications in medicinal chemistry.
Medicinal Chemistry
Research indicates that this compound serves as a scaffold for developing drugs targeting various diseases, including cancer and tuberculosis. Its structural properties allow it to interact with multiple biological pathways.
Anti-Fibrotic Activity
A study evaluated the compound's anti-fibrotic effects, revealing significant inhibition of collagen production in liver fibrosis models. In vitro activity assessments showed that compounds related to this structure exhibited inhibition rates ranging from 66.72% to 97.44% against COL1A1, a key marker in fibrosis . This suggests that derivatives of this compound could be promising candidates for treating liver fibrosis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable activity against specific cell lines associated with fibrotic diseases. For instance, one study reported a dose-dependent reduction in protein levels of fibronectin and alpha-smooth muscle actin (α-SMA), indicating its potential role in modulating fibrotic responses .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound has revealed that modifications at various positions significantly influence its biological activity. For instance, the introduction of different functional groups at the 4-position of the carboxylic acid has been shown to enhance or diminish activity against COL1A1 . This highlights the importance of structural optimization in developing effective therapeutic agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine Derivatives | Structure | Exhibit similar anti-fibrotic properties |
| Boc-Protected Amines | N/A | Widely used in organic synthesis; stability and ease of deprotection |
This table illustrates how similar compounds share biological activities while emphasizing the unique properties of this compound due to its specific structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
